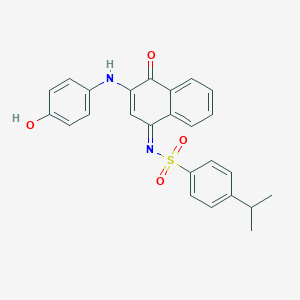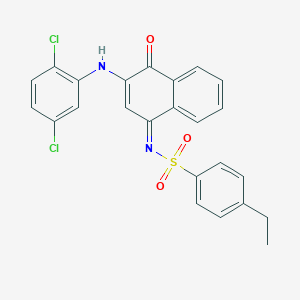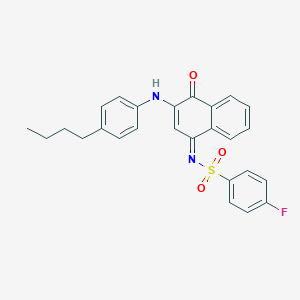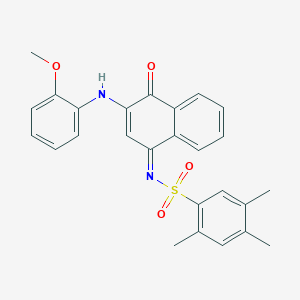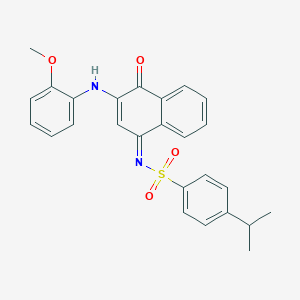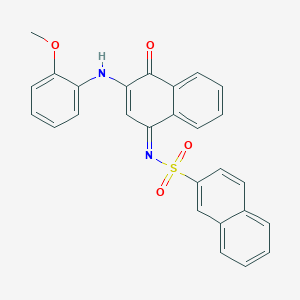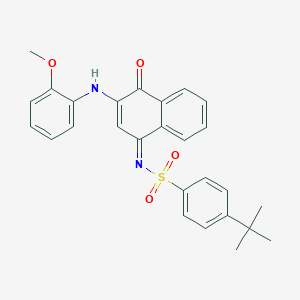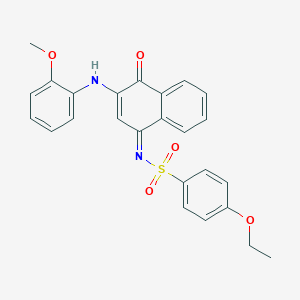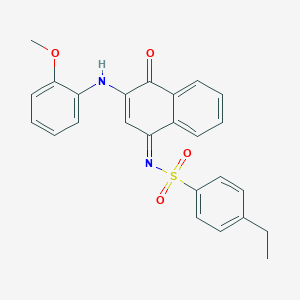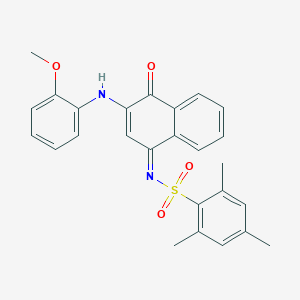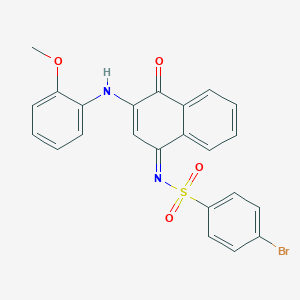![molecular formula C25H29NO6S B281409 Ethyl 5-[butyryl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281409.png)
Ethyl 5-[butyryl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-[butyryl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate, commonly known as BMS-986165, is a small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) protein. TYK2 is a member of the JAK (Janus kinase) family, which plays a critical role in the signaling pathways of cytokines, involved in the immune system. BMS-986165 has been found to have potential therapeutic applications in the treatment of autoimmune diseases and inflammatory disorders.
Wirkmechanismus
BMS-986165 selectively inhibits the TYK2 protein, which is involved in the signaling pathways of cytokines, such as IL-12, IL-23, and type I interferons. The inhibition of TYK2 leads to the suppression of the immune response, which is beneficial in the treatment of autoimmune diseases and inflammatory disorders.
Biochemical and physiological effects:
BMS-986165 has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-12 and IL-23, and increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, BMS-986165 has been found to reduce the infiltration of immune cells into the affected tissues, thereby reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
BMS-986165 has several advantages for lab experiments. It has high selectivity for the TYK2 protein, which reduces the risk of off-target effects. Additionally, it has good oral bioavailability, which makes it suitable for oral administration in animal studies. However, BMS-986165 has some limitations, including its relatively short half-life and the need for frequent dosing.
Zukünftige Richtungen
There are several future directions for the research on BMS-986165. One of the potential applications is in the treatment of COVID-19, as the cytokine storm is a major contributor to the severity of the disease. Additionally, BMS-986165 could be studied for its potential applications in the treatment of other autoimmune diseases and inflammatory disorders, such as Sjogren's syndrome, multiple sclerosis, and inflammatory bowel disease. Further research could also focus on improving the pharmacokinetic properties of BMS-986165, such as its half-life and dosing frequency.
Synthesemethoden
The synthesis method of BMS-986165 involves several steps, including the reaction of 2-methylbenzofuran-3-carboxylic acid with ethyl chloroformate to obtain ethyl 2-methylbenzofuran-3-carboxylate. This is followed by the reaction of the obtained product with butyryl chloride to form ethyl 5-butyryl-2-methylbenzofuran-3-carboxylate. The final step involves the reaction of the obtained product with mesitylsulfonyl chloride and diisopropylethylamine to obtain BMS-986165.
Wissenschaftliche Forschungsanwendungen
BMS-986165 has been extensively studied for its potential therapeutic applications in various autoimmune diseases and inflammatory disorders. Several preclinical studies have demonstrated its efficacy in the treatment of psoriasis, lupus, and inflammatory bowel disease. Additionally, BMS-986165 has shown promising results in the treatment of rheumatoid arthritis, multiple sclerosis, and Crohn's disease.
Eigenschaften
Molekularformel |
C25H29NO6S |
|---|---|
Molekulargewicht |
471.6 g/mol |
IUPAC-Name |
ethyl 5-[butanoyl-(2,4,6-trimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H29NO6S/c1-7-9-22(27)26(33(29,30)24-16(4)12-15(3)13-17(24)5)19-10-11-21-20(14-19)23(18(6)32-21)25(28)31-8-2/h10-14H,7-9H2,1-6H3 |
InChI-Schlüssel |
RZPUZNAMDVNBQN-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C)S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Kanonische SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C)S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



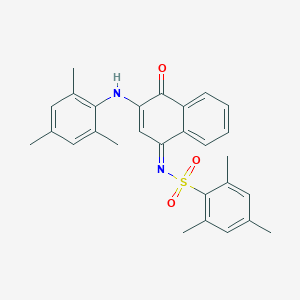
![3-{[(4Z)-4-{[(4-chlorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B281329.png)
![4-({4-[(2-Naphthylsulfonyl)imino]-1-oxo-1,4-dihydro-2-naphthalenyl}amino)benzoic acid](/img/structure/B281330.png)
